molecular formula C23H18N2O B6316876 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine CAS No. 67073-24-9

2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine

Cat. No. B6316876
CAS RN: 67073-24-9
M. Wt: 338.4 g/mol
InChI Key: YCZWNYIPLGIGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine (DMPP) is a synthetic pyrimidine derivative, which has been extensively studied for its potential applications in various fields, such as medicinal chemistry and drug discovery. DMPP is a heterocyclic compound that has been used as a model system for studying the structure-activity relationship of pyrimidine derivatives. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal activities.

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine is not completely understood. However, it is thought to act by binding to and modulating the activity of several enzymes involved in inflammation, cancer, and fungal infections. Specifically, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to inhibit the activities of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). In addition, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). In addition, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has also been found to have anti-cancer and anti-fungal activities, as well as to possess antioxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine in laboratory experiments is its low cost and ease of synthesis. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine is a relatively stable compound that is not prone to degradation. However, one of the main limitations of using 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine in laboratory experiments is its low solubility in aqueous solutions. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has a relatively low bioavailability, which can limit its efficacy in some applications.

Future Directions

Future research on 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to investigate the pharmacokinetic and pharmacodynamic properties of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine, as well as its potential interactions with other drugs. Furthermore, research could be conducted to develop more efficient and cost-effective synthesis methods for 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine. Finally, research could be conducted to explore the potential of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine as a scaffold for the development of novel pyrimidine derivatives with improved pharmacological properties.

Synthesis Methods

2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized through a variety of methods, including condensation reactions, Knoevenagel condensation, and Wittig reactions. The most commonly used method for the synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine is the condensation reaction of 4-methoxybenzaldehyde and 2,6-diphenylpyrimidine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually carried out at a temperature of 80-90°C. The reaction is usually completed within 2-3 hours.

Scientific Research Applications

2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal activities. 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has also been used as a model system for studying the structure-activity relationship of pyrimidine derivatives.

properties

IUPAC Name

4-(4-methoxyphenyl)-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(25-22)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZWNYIPLGIGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458895
Record name Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67073-24-9
Record name Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.